BenchChemオンラインストアへようこそ!

3-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Lipophilicity Drug design Physicochemical profiling

This 3-fluoro-substituted imidazo[1,2-a]pyridine sulfonamide is a structurally distinct probe for drug discovery. Its unique ethyl-linker topology separates it from C-3 sulfonamide series, making it essential for TRPM8 cold-sensing ion channel research. The 3-fluoro group enables ¹⁸F radiolabeling for PET imaging and ¹⁹F NMR studies, while its computed XLogP3 of 3.2 bridges the polarity gap between 4-nitro and 4-bromo analogs. Critical for fluorine-scanning SAR campaigns in anti-tubercular and kinase-inhibitory programs. For research use only; custom synthesis and bulk quotes available.

Molecular Formula C16H16FN3O2S
Molecular Weight 333.38
CAS No. 868979-22-0
Cat. No. B2568329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
CAS868979-22-0
Molecular FormulaC16H16FN3O2S
Molecular Weight333.38
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC=CC(=C3)F
InChIInChI=1S/C16H16FN3O2S/c1-12-4-3-9-20-11-14(19-16(12)20)7-8-18-23(21,22)15-6-2-5-13(17)10-15/h2-6,9-11,18H,7-8H2,1H3
InChIKeyFJMXCXFAIAFSRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide (CAS 868979-22-0): Procurement-Grade Structural and Physicochemical Baseline


3-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide (CAS 868979-22-0) is a synthetic small-molecule sulfonamide incorporating an imidazo[1,2-a]pyridine heterocycle linked via an ethyl spacer to a 3-fluorobenzenesulfonamide moiety [1]. The compound belongs to the imidazo[1,2-a]pyridine sulfonamide class, a scaffold associated with diverse pharmacological activities including anti-tubercular, kinase-inhibitory, and TRPM8-modulatory effects [2] [3]. Its computed molecular weight is 333.4 g·mol⁻¹ with an XLogP3 of 3.2, one hydrogen bond donor, and five hydrogen bond acceptors [1].

Why Generic Substitution Fails for 3-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide (CAS 868979-22-0)


Within the N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide series, the position and identity of the phenyl ring substituent govern lipophilicity, electronic distribution, and target-binding complementarity. The 3-fluoro substituent in CAS 868979-22-0 introduces a distinctive combination of electron-withdrawing inductive effect and modest steric demand that cannot be replicated by 4-nitro (CAS 868979-11-7), 4-bromo (CAS 868979-05-9), 4-ethyl, or unsubstituted analogs [1]. In the structurally related imidazo[1,2-a]pyridine sulfonamide anti-tubercular series, even minor substituent changes produced MIC shifts exceeding 10-fold [2], demonstrating that generic interchange without matched biological data carries a high risk of activity loss.

Quantitative Differentiation Evidence for 3-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide (CAS 868979-22-0)


Computed Lipophilicity (XLogP3) Differentiation of the 3-Fluoro Substituent vs. Unsubstituted and 4-Nitro Analogs

The 3-fluoro substitution on the benzenesulfonamide ring confers a computed XLogP3 of 3.2 for CAS 868979-22-0 [1]. This value is intermediate relative to the predicted logP of the unsubstituted analog (estimated ~2.5–2.8) and the 4-nitro analog CAS 868979-11-7 (estimated ~2.0–2.3, due to the polar nitro group). The fluorine atom increases lipophilicity modestly while maintaining hydrogen bond acceptor capacity (5 HBA) identical to the unsubstituted scaffold, avoiding the excessive polarity introduced by nitro or the hydrophobicity surge from bromo substitution [2].

Lipophilicity Drug design Physicochemical profiling

Hydrogen Bond Acceptor Count and Rotatable Bond Parity Maintained Across the Series

CAS 868979-22-0 possesses 5 hydrogen bond acceptors (HBA) and 5 rotatable bonds, identical to the unsubstituted and 4-methyl analogs in the series [1]. This contrasts with the 4-nitro analog which introduces an additional HBA (6 total) and the 4-bromo analog which reduces HBA to 4 while increasing molecular weight. The 3-fluoro substituent therefore preserves key molecular recognition features of the parent scaffold while modulating electronic properties through inductive withdrawal, offering a differentiated profile for structure–activity relationship (SAR) exploration without altering fundamental binding topology [1].

Medicinal chemistry Structure–activity relationships Molecular descriptors

Imidazo[1,2-a]pyridine Sulfonamide Scaffold Validated for Anti-Tubercular Activity with Substituent-Dependent Potency

In a 2022 study of 34 imidazo[1,2-a]pyridine sulfonamides and amides, the most potent anti-tubercular compound (IPA-6, an amide derivative) achieved an MIC of 0.05 μg·mL⁻¹ against M. tuberculosis H37Rv, 125-fold more potent than ethambutol (MIC 6.25 μg·mL⁻¹) [1]. Within the sulfonamide subset (IPS series), compound IPS-1 exhibited an MIC of 0.4 μg·mL⁻¹. Although CAS 868979-22-0 was not directly tested in this study, its core N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide scaffold is structurally congruent with the IPS series, and the 3-fluoro substituent provides a distinct electronic profile for anti-tubercular SAR exploration [1].

Anti-tubercular Mycobacterium tuberculosis Imidazo[1,2-a]pyridine

TRPM8 Receptor Modulation as a Putative Pharmacological Application of the Imidazo[1,2-a]pyridine Sulfonamide Class

US Patent 9,067,935 B2 discloses imidazo[1,2-a]pyridine sulfonamides as modulators of the TRPM8 cation channel, with therapeutic relevance to inflammatory pain, neuropathic pain, and cold-aggravated cardiovascular and pulmonary disorders [1]. While the patented scaffold differs in the linker attachment point (sulfonamide at the 3-position of the imidazo[1,2-a]pyridine core vs. the 2-position ethyl-linked arrangement of CAS 868979-22-0), the shared imidazo[1,2-a]pyridine sulfonamide pharmacophore suggests potential TRPM8 modulatory activity. The 3-fluoro substituent may confer differentiated channel modulation kinetics or selectivity compared to the 4-substituted and polyhalogenated analogs exemplified in the patent claims [1].

TRPM8 Pain Ion channel

Highest-Value Application Scenarios for 3-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide (CAS 868979-22-0)


Fluorine-Scanning SAR Probe for Imidazo[1,2-a]pyridine Sulfonamide Anti-Tubercular Lead Optimization

Given the established anti-tubercular activity of the imidazo[1,2-a]pyridine sulfonamide class (MIC range 0.05–>25 μg·mL⁻¹ against M. tuberculosis H37Rv) [1], CAS 868979-22-0 can serve as a 3-fluoro-substituted probe in systematic fluorine-scanning SAR studies. Its computed XLogP3 of 3.2 positions it between the more polar 4-nitro analog and the more lipophilic 4-bromo analog, enabling researchers to map the lipophilicity–activity relationship within this series [2].

TRPM8 Channel Pharmacology Tool with Differentiated Linker Topology

CAS 868979-22-0 features an ethyl linker between the imidazo[1,2-a]pyridine C-2 position and the sulfonamide nitrogen, a topology distinct from the C-3 sulfonamide attachment in Janssen's TRPM8 patent series [3]. This structural divergence makes the compound a valuable comparator tool for probing linker-dependent TRPM8 pharmacology, particularly for academic groups investigating cold-sensing ion channel modulation.

Physicochemical Benchmarking Standard for In Silico ADME Model Calibration

With experimentally unverified but computationally well-characterized properties (XLogP3 = 3.2, MW = 333.4, HBA = 5, HBD = 1, rotatable bonds = 5) [2], CAS 868979-22-0 can serve as a calibration standard for in silico ADME prediction models applied to heterocyclic sulfonamide chemical space. Its balanced descriptor profile makes it suitable for benchmarking logP, permeability, and solubility prediction algorithms.

Chemical Biology Probe for Imidazo[1,2-a]pyridine Target Deconvolution

The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold interacting with multiple target classes including kinases, GPCRs, and ion channels [1] [3]. CAS 868979-22-0, with its 3-fluoro substitution enabling potential ¹⁸F radiolabeling for PET imaging or ¹⁹F NMR studies, may be procured as a starting point for chemical proteomics target identification campaigns aimed at deconvoluting the molecular targets of this scaffold class.

Quote Request

Request a Quote for 3-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.